molecular formula C21H26ClNO B3010953 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide CAS No. 1397190-02-1

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide

Cat. No. B3010953
CAS RN: 1397190-02-1
M. Wt: 343.9
InChI Key: NNVQJKKTWXLSFN-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide, also known as CCMA, is a synthetic compound that has garnered attention in the scientific community for its potential applications in biomedical research. CCMA is a novel molecule that has been synthesized through a unique method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Inflammatory cells, such as macrophages, treated with this compound have shown reduced production of inflammatory cytokines. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several potential future directions. One area of research is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2-naphthoic acid with thionyl chloride, which leads to the formation of 2-chloro-2-naphthoyl chloride. This intermediate product is then reacted with cyclooctylmethylamine to produce 2-chloro-N-(cyclooctylmethyl)-2-naphthamide. Finally, the product is subjected to acetylation using acetic anhydride to produce this compound.

Scientific Research Applications

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been studied extensively for its potential applications in biomedical research. One of the primary research areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, as it has shown to have anti-inflammatory effects.

properties

IUPAC Name

2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c22-15-21(24)23(16-17-8-4-2-1-3-5-9-17)20-13-12-18-10-6-7-11-19(18)14-20/h6-7,10-14,17H,1-5,8-9,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQJKKTWXLSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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